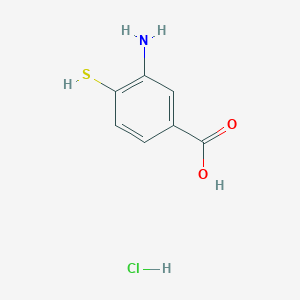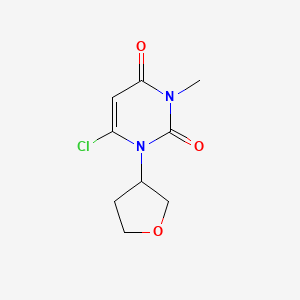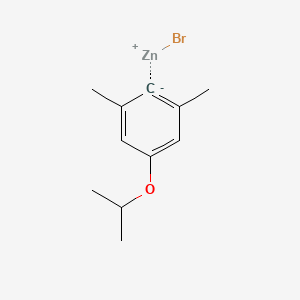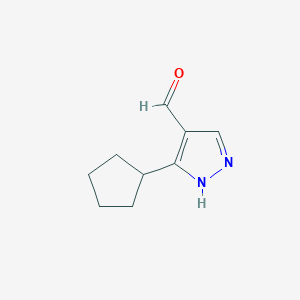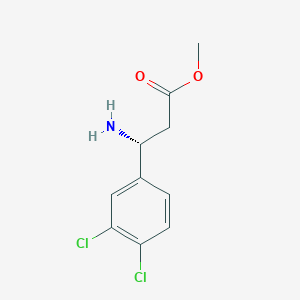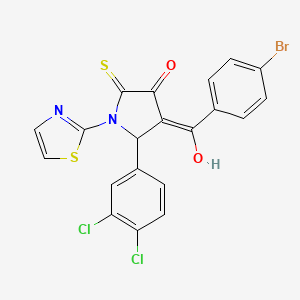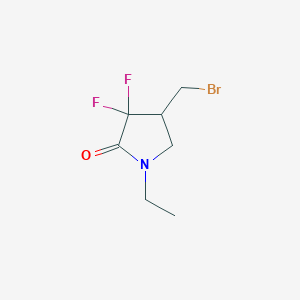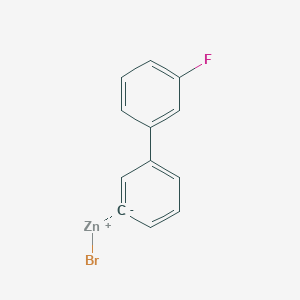
3-(3-Fluorophenyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This reagent is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)phenylzinc bromide typically involves the reaction of 3-bromofluorobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF, which acts as a solvent and stabilizes the organozinc compound. The general reaction scheme is as follows:
3-Bromofluorobenzene+Zinc→3-(3-Fluorophenyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and stabilization to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)phenylzinc bromide is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the modification of biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. The fluorine atom on the phenyl ring enhances the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenylzinc bromide: Similar in structure but lacks the additional phenyl group.
4-Fluorophenylzinc bromide: The fluorine atom is positioned differently on the phenyl ring, affecting its reactivity.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains an additional morpholino group, which alters its chemical properties.
Uniqueness
3-(3-Fluorophenyl)phenylzinc bromide is unique due to the presence of both a fluorine atom and an additional phenyl group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H8BrFZn |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-phenylbenzene |
InChI |
InChI=1S/C12H8F.BrH.Zn/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
Clé InChI |
LADREVRXUADPNO-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)C2=CC(=CC=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


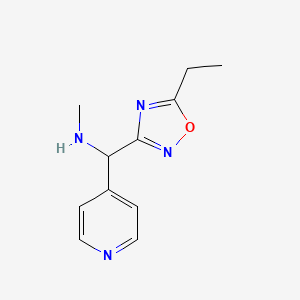
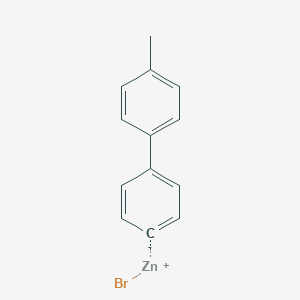


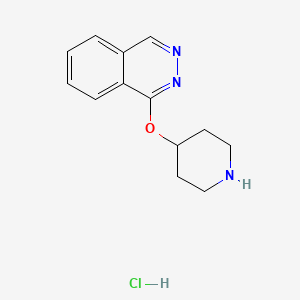
![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)
![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)
